REACTION_CXSMILES
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[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[Fe]>[CH2:1]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[OH:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The alkylation reaction, example 11 from DE-A-1 271 682
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Type
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CUSTOM
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Details
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In a 1 liter three-neck flask equipped with a thermometer
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Type
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CUSTOM
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Details
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After 3 hours reaction time
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Duration
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3 h
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Type
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FILTRATION
|
Details
|
the catalyst was filtered off
|
Name
|
|
Type
|
product
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Smiles
|
C(CCCCCCCC)C1=C(C=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |